4-ethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
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Overview
Description
4-ethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core, an azetidine ring, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the azetidine ring and the imidazole moiety. Common reagents used in these reactions include ethyl iodide, sodium hydride, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the imidazole and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-ethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-ethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The imidazole moiety can bind to metal ions or active sites in enzymes, modulating their activity. The benzothiazole core may interact with biological membranes or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole: shares structural similarities with other benzothiazole derivatives and imidazole-containing compounds.
Benzothiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Imidazole-containing compounds: Widely used in pharmaceuticals for their ability to interact with enzymes and receptors.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer specific biological activities and chemical reactivity not found in other compounds. This makes it a valuable target for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H20N4OS |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-ethoxy-2-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C17H20N4OS/c1-3-22-14-5-4-6-15-16(14)19-17(23-15)21-10-13(11-21)9-20-8-7-18-12(20)2/h4-8,13H,3,9-11H2,1-2H3 |
InChI Key |
NWQXVLUWCHGYBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CC(C3)CN4C=CN=C4C |
Origin of Product |
United States |
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